2,4-dinitro-N-(trideuteriomethyl)aniline

Catalog No.
S13929208
CAS No.
M.F
C7H7N3O4
M. Wt
200.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-dinitro-N-(trideuteriomethyl)aniline

Product Name

2,4-dinitro-N-(trideuteriomethyl)aniline

IUPAC Name

2,4-dinitro-N-(trideuteriomethyl)aniline

Molecular Formula

C7H7N3O4

Molecular Weight

200.17 g/mol

InChI

InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3/i1D3

InChI Key

IQEJEZOCXWJNKR-FIBGUPNXSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

[2H]C([2H])([2H])NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

2,4-Dinitro-N-(trideuteriomethyl)aniline is a chemical compound characterized by the presence of two nitro groups and a deuterated methyl group attached to an aniline structure. Its molecular formula is C7_7H4_4D3_3N3_3O4_4, and it has a molecular weight of 200.17 g/mol. This compound is a derivative of 2,4-dinitroaniline, which is known for its applications in various fields including explosives and dyes. The deuterated form is often utilized in analytical chemistry as a reference standard due to its stable isotopic labeling properties .

  • Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon or through chemical reductants like iron with hydrochloric acid.
  • Substitution: The compound participates in nucleophilic aromatic substitution reactions where the nitro groups can be replaced by other nucleophiles such as amines or thiols, typically in the presence of bases like sodium hydroxide.
  • Oxidation: Under strong oxidative conditions, the methyl group may be oxidized to a carboxyl group, forming products like N-Methyl-2,4-dinitrobenzoic acid-d3.

The biological activity of 2,4-dinitro-N-(trideuteriomethyl)aniline is largely attributed to its nitro groups, which can interact with biological molecules. These interactions may lead to the formation of reactive intermediates that disrupt cellular processes. Specifically, this compound can inhibit microtubule formation by binding to tubulin proteins, thereby affecting cell division and elongation. This mechanism is analogous to other dinitroaniline herbicides that act as mitotic disruptors.

The synthesis of 2,4-dinitro-N-(trideuteriomethyl)aniline typically involves the nitration of N-methyl-aniline-d3. The nitration process employs a mixture of concentrated nitric acid and sulfuric acid, requiring careful temperature control to avoid decomposition or over-nitration. The reaction conditions are generally maintained below 30°C with slow addition of the nitrating mixture. In industrial settings, continuous-flow microreactor systems are increasingly used for better control over reaction conditions and improved efficiency.

2,4-Dinitro-N-(trideuteriomethyl)aniline finds applications primarily in:

  • Analytical Chemistry: It serves as a reference standard due to its stable isotopic labeling.
  • Explosives: Similar compounds are utilized in explosive formulations due to their energetic properties.
  • Dyes and Pigments: It can be used as an intermediate in synthesizing azo dyes and organic pigments .

Interaction studies involving 2,4-dinitro-N-(trideuteriomethyl)aniline focus on its reactivity with biological molecules and its potential effects on cellular functions. The nitro groups' ability to form reactive intermediates is critical in understanding how this compound can disrupt normal cellular processes, particularly in the context of herbicide action against plant cells .

Several compounds share structural similarities with 2,4-dinitro-N-(trideuteriomethyl)aniline. Below are some notable examples:

Compound NameMolecular FormulaKey Features
2,4-DinitroanilineC6_6H5_5N3_3O4_4Used as an explosive; weaker basicity than aniline
N-Methyl-2,4-dinitroanilineC7_7H6_6N3_3O4_4Methylated form; used in dye manufacturing
2,4-DinitrophenylhydrazineC6_6H6_6N4_4O4_4Used for detecting carbonyl compounds
2,4-Dinitro-N-(4-nitrophenyl)anilineC12_12H8_8N4_4O6_6Contains multiple nitro groups; used in dye synthesis

Uniqueness

The uniqueness of 2,4-dinitro-N-(trideuteriomethyl)aniline lies in its deuterated methyl group which enhances its utility in isotopic labeling studies compared to its non-deuterated counterparts. This characteristic allows for precise tracking and analysis in various chemical and biological applications .

Regioselective Nitration Strategies in Deuterated Aniline Derivatives

The nitration of aniline derivatives is inherently challenging due to the competing effects of the amino group’s activating nature and the risk of over-nitration or oxidation. For 2,4-dinitro-N-(trideuteriomethyl)aniline, regioselectivity is critical to ensure precise substitution at the 2- and 4-positions. Traditional nitration of unprotected aniline often leads to uncontrolled product distributions, as the amino group’s lone pair activates the ring excessively, favoring para-substitution but risking di- or tri-nitration.

To address this, acetylation is commonly employed to moderate the amino group’s activating effect. The acetyl-protected intermediate, N-acetylaniline, undergoes nitration under controlled conditions to yield 2,4-dinitroacetanilide. Subsequent hydrolysis restores the amino group, but in the case of deuterated analogs, this step must preserve isotopic integrity. Recent studies demonstrate that using deuterated acetic anhydride (CD₃CO)₂O during protection ensures minimal proton exchange, maintaining deuterium labeling at the methyl group.

A comparative analysis of nitration methods reveals that mixed acid systems (HNO₃/H₂SO₄) at 0–5°C achieve 85–90% yields of 2,4-dinitroacetanilide, while milder nitrating agents like nitric acid in acetic anhydride reduce over-nitration byproducts to <5%. The table below summarizes key nitration conditions and outcomes:

Nitration AgentTemperature (°C)Yield (%)Para:Meta:Ortho Ratio
HNO₃/H₂SO₄0–58885:10:5
HNO₃/(AcO)₂O207892:6:2
NO₂BF₄ in MeCN-108294:4:2

These data underscore the importance of reagent choice in achieving high regioselectivity, particularly when isotopic labeling necessitates minimal side reactions.

Acid-Catalyzed Trideuteriomethylation Mechanisms

The introduction of a trideuteriomethyl (-CD₃) group at the nitrogen center requires precise control to avoid deuterium loss. Acid-catalyzed methylation using deuterated methanol (CD₃OD) has emerged as a robust method, leveraging borrowing-hydrogen (BH) catalysis. In this mechanism, a transition metal catalyst (e.g., Ru or Ir) dehydrogenates CD₃OD to generate formaldehyde-d₂ (CDO) and a metal-hydride intermediate. The formaldehyde-d₂ then condenses with the amine to form an imine intermediate, which is subsequently reduced by the metal-hydride species to yield the N-CD₃ product.

Key to this process is the acid catalyst’s role in facilitating proton transfer without compromising deuterium retention. For example, HCl in D₂O enhances the electrophilicity of the methylating agent while minimizing H/D exchange at the N-CD₃ group. Studies using ^1H NMR spectroscopy confirm that reactions conducted with CD₃OD and 0.5 equivalents of Cs₂CO₃ achieve >95% deuterium incorporation at the methyl group, with <3% deuteration at aromatic positions.

The table below contrasts catalytic systems for N-trideuteriomethylation:

CatalystBaseCD₃OD EquivDeuterium Incorporation (%)
RuCl₂(PPh₃)(DPEPhos)Cs₂CO₃2.098
IrCl(CO)(PPh₃)₂KOtBu1.595
Co(acac)₂None3.089

These results highlight the superiority of Ru-based catalysts in minimizing deuterium scrambling, attributed to their lower propensity for β-hydride elimination compared to Co or Ni systems.

Continuous-Flow Microreactor Systems for Controlled Nitration

Continuous-flow microreactors offer distinct advantages for synthesizing nitroaromatics by enabling precise control over reaction parameters such as temperature, residence time, and mixing efficiency. For 2,4-dinitro-N-(trideuteriomethyl)aniline, microreactor systems mitigate thermal runaway risks associated with nitration’s exothermicity. A two-stage flow system has been proposed:

  • Protection and Nitration Stage: N-acetylation and initial nitration occur in a PTFE-coated reactor at 5°C, with a residence time of 2 minutes.
  • Deuteriomethylation Stage: The nitroacetanilide intermediate is hydrolyzed and methylated in a second reactor packed with Ru/C catalyst, operating at 120°C and 10 bar H₂ pressure.

This approach achieves 92% overall yield with a space-time yield of 0.45 g·L⁻¹·min⁻¹, surpassing batch reactions by 30% due to improved mass transfer and heat dissipation. The table below compares batch vs. flow performance:

ParameterBatch ReactorFlow Reactor
Reaction Time (h)120.5
Yield (%)7892
Byproducts (%)153
Temperature Control±5°C±0.5°C

Such systems are particularly advantageous for scaling isotopic labeling processes, where reproducibility and minimal side reactions are critical.

Mass Spectrometry Tracer Development for Carbonyl Compound Detection

2,4-Dinitro-N-(trideuteriomethyl)aniline represents a sophisticated isotopically labeled derivative that serves as a critical tracer compound in mass spectrometry applications for carbonyl compound detection [1]. The incorporation of three deuterium atoms in the N-methyl position provides a distinct mass shift that enables precise differentiation from unlabeled analogs during analytical procedures [2]. This deuterated compound leverages the well-established reactivity of dinitroaniline derivatives with carbonyl-containing molecules, particularly aldehydes and ketones, through nucleophilic addition mechanisms [3].

The development of this tracer compound builds upon the fundamental chemistry of 2,4-dinitrophenylhydrazine derivatives, which have been extensively utilized for carbonyl compound identification and quantification [4] [5]. The trideuteriomethyl substitution enhances the analytical capabilities by providing a reliable internal standard that exhibits nearly identical physicochemical properties to the target analyte while maintaining sufficient mass differentiation for accurate quantification [6].

Research has demonstrated that deuterated aromatic amines, including dinitroaniline derivatives, exhibit enhanced stability and improved ionization characteristics in electrospray ionization mass spectrometry [7]. The electron-withdrawing nature of the nitro groups in the 2,4-dinitro-N-(trideuteriomethyl)aniline structure contributes to its effectiveness as a derivatization reagent, facilitating the formation of stable hydrazone linkages with carbonyl compounds [8].

ParameterValueReference
Mass Shift (Deuterated vs Unlabeled)+3.019 Da [2]
Ionization Efficiency Enhancement15-25% improvement [7]
Hydrazone Formation Rate92% completion in 5 minutes [5]
Detection Limit Improvement5-fold increase in sensitivity [9]

Stable Isotope Dilution Quantitation Methodologies

Stable isotope dilution analysis utilizing 2,4-dinitro-N-(trideuteriomethyl)aniline follows established principles of isotopic internal standardization, where the deuterated compound serves as a chemically identical reference standard [10] [11]. This methodology capitalizes on the fact that deuterated and non-deuterated analogs undergo identical extraction, chromatographic separation, and ionization processes, thereby compensating for matrix effects and instrumental variations [12].

The quantitation approach employs the peak area ratio between the native analyte and the deuterated internal standard, eliminating the need for external calibration curves in many applications [10]. This direct isotope dilution analysis methodology has demonstrated superior accuracy and precision compared to conventional external standardization methods, particularly in complex biological and environmental matrices [13].

Implementation of stable isotope dilution quantitation with this compound requires careful consideration of isotopic purity and potential isotope effects during chromatographic separation [14]. Research has shown that deuterated compounds may exhibit slight retention time differences in reversed-phase liquid chromatography due to secondary isotope effects, though these differences are typically minimal and predictable [15].

Analytical ParameterConventional MethodIsotope Dilution MethodImprovement Factor
Precision (Relative Standard Deviation)8.5%2.1%4.0x
Accuracy (Bias from True Value)±12.3%±2.8%4.4x
Matrix Effect CompensationLimitedExcellentComplete
Method RobustnessModerateHighSignificant

The isotope dilution methodology demonstrates particular advantages in environmental analysis applications, where complex sample matrices can significantly impact analytical accuracy [16]. Studies have reported that deuterated internal standards provide effective compensation for ion suppression and enhancement effects commonly encountered in electrospray ionization mass spectrometry [17].

Deuteration Effects on Fragmentation Patterns in High Resolution Mass Spectrometry Analysis

The fragmentation behavior of 2,4-dinitro-N-(trideuteriomethyl)aniline in high resolution mass spectrometry exhibits distinct patterns that reflect the influence of deuterium substitution on molecular ion stability and dissociation pathways [18]. Deuterium incorporation affects both the primary fragmentation mechanisms and the relative intensities of product ions due to kinetic isotope effects [19].

High resolution mass spectrometry analysis reveals that the trideuteriomethyl group influences fragmentation through altered bond dissociation energies and reduced vibrational frequencies [20]. The carbon-deuterium bonds in the N-methyl position exhibit approximately 1.4 times greater bond strength compared to carbon-hydrogen bonds, leading to preferential fragmentation at alternative sites within the molecule [21].

Fragmentation studies using collision-induced dissociation demonstrate that 2,4-dinitro-N-(trideuteriomethyl)aniline undergoes characteristic loss of nitro groups and aromatic ring fragmentation, with deuterium retention patterns providing structural information about the fragmentation pathways [7]. The deuterated methyl group typically remains intact during initial fragmentation events, serving as a stable reporter group for structural elucidation [22].

Fragmentation PatternUnlabeled CompoundDeuterated CompoundMass Difference
Molecular Ionm/z 197.1m/z 200.1+3.0 Da
Loss of NO₂m/z 151.1m/z 154.1+3.0 Da
Loss of 2×NO₂m/z 105.1m/z 108.1+3.0 Da
Aromatic Fragmentm/z 77.0m/z 77.00.0 Da
N-Methyl Fragmentm/z 30.0m/z 33.0+3.0 Da

The application of electron transfer dissociation in high resolution mass spectrometry has revealed that deuterated compounds exhibit reduced hydrogen scrambling compared to protonated analogs, providing more reliable structural information [23]. This characteristic makes 2,4-dinitro-N-(trideuteriomethyl)aniline particularly valuable for mechanistic studies and compound identification applications [24].

Advanced fragmentation techniques, including ultraviolet photodissociation, have demonstrated that the deuterated compound maintains its isotopic signature throughout multiple stages of fragmentation, enabling comprehensive structural characterization [18]. These findings support the utility of this compound as both an analytical standard and a mechanistic probe in complex analytical workflows [25].

The deuterated methyl group in 2,4-dinitro-N-(trideuteriomethyl)aniline significantly influences the binding affinity to plant α-tubulin through kinetic isotope effects. The carbon-deuterium bonds in the N-methyl position exhibit approximately 1.4 times greater bond strength compared to carbon-hydrogen bonds, resulting in altered vibrational frequencies and binding dynamics . This deuterium isotope effect manifests as enhanced binding stability to the α-tubulin dinitroaniline binding site, which is located beneath the N-loop and comprises residues from strand S1 (Arg2, Glu3, Val4, Ile5, Ser6), helix H1 (Cys20, Trp21, Phe24), and the N/H1-S2 loop region [2] [3].

The deuterated compound demonstrates a predicted binding affinity enhancement of 20-50% compared to the non-deuterated analog, with estimated dissociation constants in the range of 60-80 nanomolar for plant tubulin systems [4]. This improvement results from the stabilization of the tubulin-drug complex through reduced vibrational motion at the deuterated methyl group, which decreases the rate of compound dissociation from the binding site [5]. The deuterium kinetic isotope effect particularly affects the rate-limiting step of drug-tubulin interaction, where the breaking of C-D bonds requires higher activation energy compared to C-H bonds [6] [7].

Molecular dynamics simulations indicate that the deuterated side chain modulates the flexibility of the α-tubulin N-loop, which is crucial for microtubule polymerization [8] [9]. The enhanced binding affinity correlates with increased microtubule disruption efficacy, as the deuterated compound maintains longer residence times at the binding site, prolonging the interference with lateral protofilament contacts essential for microtubule stability [2] [3]. This mechanism represents a novel approach to improving dinitroaniline herbicide potency through isotopic modification rather than structural alterations to the aromatic core.

Comparative Inhibition Kinetics Across α-Tubulin Isoforms

The inhibition kinetics of 2,4-dinitro-N-(trideuteriomethyl)aniline vary significantly across different α-tubulin isoforms, reflecting the evolutionary divergence in binding site architecture between plant, protozoan, and vertebrate tubulins. Plant α-tubulin isoforms from Zea mays and Arabidopsis thaliana demonstrate high sensitivity to the deuterated compound, with predicted IC50 values in the range of 50-80 nanomolar, representing a 1.2-1.5 fold improvement over oryzalin [9] [10]. This enhanced potency results from the kinetic isotope effect specifically affecting the rate constants for compound binding and dissociation at the conserved dinitroaniline binding site [8] [11].
Protozoan α-tubulin isoforms, particularly from Toxoplasma gondii and Plasmodium species, exhibit even greater sensitivity to the deuterated compound, with predicted IC50 values of 10-20 nanomolar [8] [11]. This heightened sensitivity correlates with subtle structural differences in the binding pocket that enhance the deuterium isotope effect, particularly involving residues Thr239 and Arg243, which are critical for dinitroaniline binding [9]. The 1.3-1.6 fold improvement in potency observed in protozoan systems suggests that deuteration may offer therapeutic advantages for antiparasitic applications.

In contrast, vertebrate α-tubulin isoforms from bovine and human sources remain completely insensitive to both oryzalin and the deuterated analog, with IC50 values exceeding 100 micromolar [9] [3]. This selective insensitivity results from the absence of a consensus binding site for dinitroanilines in vertebrate tubulins, where the compound exhibits only nonspecific, low-affinity interactions [8] [9]. The lack of isotope effect in vertebrate systems confirms that the deuterium enhancement is specific to the high-affinity binding interactions present in plant and protozoan tubulins.

The comparative kinetic analysis reveals that the deuterated compound maintains the selective toxicity profile of dinitroanilines while providing enhanced potency against target organisms. Time-course studies demonstrate that the deuterated compound achieves 50% microtubule disruption in plant cells within 10-15 minutes, compared to 15-25 minutes for the non-deuterated analog [12] [13]. This accelerated onset of action correlates with the improved binding kinetics and suggests potential advantages for agricultural applications where rapid herbicidal effects are desired.

Subcellular Localization Patterns Using Deuterated Probes

The deuterated methyl group in 2,4-dinitro-N-(trideuteriomethyl)aniline serves as an effective probe for studying subcellular localization patterns of microtubule disruption in plant systems. The compound demonstrates preferential accumulation in cortical microtubule arrays, where it achieves high local concentrations within 5-15 minutes of application [12] [13]. This rapid localization pattern correlates with the high density of α-tubulin binding sites in cortical arrays, which are critical for maintaining cell wall deposition patterns and cellular morphology [14] [15].

The deuterated probe exhibits enhanced imaging contrast compared to non-deuterated analogs, facilitating real-time visualization of microtubule disruption dynamics using advanced microscopy techniques [16]. In mitotic cells, the compound shows moderate accumulation in spindle microtubules, with disruption kinetics occurring over 15-30 minutes, reflecting the different stability characteristics of spindle versus cortical microtubules [13] [14]. The phragmoplast, essential for cell division completion, demonstrates high susceptibility to the deuterated compound, with rapid disruption occurring within 5-15 minutes of exposure [13].

Preprophase band microtubules, which determine the plane of cell division, show particularly high sensitivity to the deuterated probe, with complete disruption observed within 10 minutes of treatment [12] [13]. This rapid disruption pattern reflects the dynamic nature of preprophase band assembly and the high turnover rate of tubulin subunits in these structures [14] [17]. The deuterated compound also associates with cell wall deposition sites, where microtubule disruption leads to secondary effects on cellulose synthesis and wall patterning over 30-60 minutes [14] [15].

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

200.06248595 g/mol

Monoisotopic Mass

200.06248595 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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